molecular formula C2H7BrN2 B6344942 Acetamidine Hydrobromide CAS No. 1040352-82-6

Acetamidine Hydrobromide

Cat. No. B6344942
CAS RN: 1040352-82-6
M. Wt: 138.99 g/mol
InChI Key: CWJKVUQGXKYWTR-UHFFFAOYSA-N
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Scientific Research Applications

α-Bromination Reaction in Organic Chemistry

Acetamidine Hydrobromide has been used in the α-bromination reaction of carbonyl compounds, a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . This reaction is crucial in the synthesis of pharmaceuticals, pesticides, and other chemicals .

Experimental Teaching

The α-bromination reaction of carbonyl compounds using Acetamidine Hydrobromide has been incorporated into undergraduate experimental teaching . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability . It enhances students’ scientific literacy levels and fosters innovation consciousness as well as practical aptitude .

Crystal Growth

Acetamidinium compounds, including Acetamidine Hydrobromide, have been synthesized and grown as single crystals . These crystals have been characterized by spectral methods like UV-Vis, PL, FT-IR, FT-Raman, and NMR .

Optoelectronic Applications

The synthesized Acetamidinium compounds have been explored for their optoelectronic properties . Quantum chemical calculations have been used to explore the optical and third-order nonlinear optical (NLO) polarizability of synthesized compounds .

Biological Applications

Experimentally, antioxidant activities and DNA binding abilities of Acetamidinium compounds have been analyzed . Molecular docking studies suggested that the synthesized compound shows binding affinity to the minor groove and establishes hydrogen bonding .

Synthesis Improvement

Research has been conducted to improve the product selectivity of the reaction involving Acetamidine Hydrobromide, aiming to evade the purification step .

Mechanism of Action

Target of Action

Acetamidine Hydrobromide primarily targets the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .

Mode of Action

A receptor is a cellular component that the drugs bind to and produce cellular action . In the case of Acetamidine Hydrobromide, it is likely that it interacts with its target protein to induce changes in the bacterium’s function.

Biochemical Pathways

It is known that the compound belongs to the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) . The interaction of Acetamidine Hydrobromide with its target protein could potentially affect the pathways involving these organic acids.

Pharmacokinetics

It is known that the compound is a small molecule , which typically have good bioavailability due to their ability to cross cell membranes.

Result of Action

Based on its primary target, it can be inferred that the compound may have antimicrobial effects, particularly against pseudomonas aeruginosa

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compoundIt is known that factors such as ph, temperature, and light can affect the persistence of similar compounds in the environment . Therefore, these factors could potentially influence the action of Acetamidine Hydrobromide as well.

properties

IUPAC Name

ethanimidamide;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2.BrH/c1-2(3)4;/h1H3,(H3,3,4);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJKVUQGXKYWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamidine hydrobromide

CAS RN

1040352-82-6
Record name Acetamidine Hydrobromide
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